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molecular formula C10H8ClNO2 B3303115 6-Chloro-2-methyl-1H-indole-3-carboxylic acid CAS No. 920023-47-8

6-Chloro-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B3303115
M. Wt: 209.63 g/mol
InChI Key: HTEXXHGWBCGGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781436B2

Procedure details

A solution of 0.57 g (2.2 mmol) 1-(6-chloro-2-methyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone in 21.7 ml (86.8 mmol) aqueous 4 M sodium hydroxide solution was heated at reflux for 45 min. After cooling to room temperature the reaction mixture was diluted with water and extracted with tert-butyl methyl ether (2×50 ml). The aqueous layer was cooled to 0-5° C., acidified (pH 1-2) with concentrated aqueous hydrochloric acid solution and extracted with ethyl acetate (3×100 ml). The combined ethyl acetate layers were dried over sodium sulfate and concentrated in vacuo to give the title compound (0.14 g, 31%) as an off-white solid.
Name
1-(6-chloro-2-methyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:12](=[O:17])C(F)(F)F)=[C:7]([CH3:11])[NH:8]2)=[CH:4][CH:3]=1.[OH-:18].[Na+]>O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:12]([OH:17])=[O:18])=[C:7]([CH3:11])[NH:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(6-chloro-2-methyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
Quantity
0.57 g
Type
reactant
Smiles
ClC1=CC=C2C(=C(NC2=C1)C)C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (2×50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0-5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=C(NC2=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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